molecular formula C17H18BrN3O5 B14766357 Pomalidomide-PEG1-C2-Br

Pomalidomide-PEG1-C2-Br

Cat. No.: B14766357
M. Wt: 424.2 g/mol
InChI Key: YJPUVPVZWSVSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG1-C2-Br undergoes various chemical reactions, including substitution and conjugation reactions. The compound contains a bromine atom, which makes it suitable for nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions are conjugates of this compound with various target protein ligands. These conjugates are used in targeted protein degradation studies .

Scientific Research Applications

Chemistry: In chemistry, Pomalidomide-PEG1-C2-Br is used as a building block for the synthesis of heterobifunctional molecules. These molecules are essential for the development of protein degrader libraries .

Biology: In biological research, the compound is used to study protein-protein interactions and the mechanisms of protein degradation. It is particularly useful in the development of PROTAC (PROteolysis TArgeting Chimeras) technology .

Medicine: In medicine, this compound is used in preclinical studies to develop new therapeutic agents for the treatment of diseases such as cancer. The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a degrader building block allows for the creation of highly specific and effective treatments .

Mechanism of Action

Properties

Molecular Formula

C17H18BrN3O5

Molecular Weight

424.2 g/mol

IUPAC Name

4-[2-(2-bromoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18BrN3O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9H2,(H,20,22,23)

InChI Key

YJPUVPVZWSVSKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCBr

Origin of Product

United States

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